1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol
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Overview
Description
1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol is an organic compound characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol typically involves the reduction of 1-(2,4,6-trimethylphenyl)ethanone. Common reductants used in this process include sodium borohydride, lithium aluminum hydride, and hydrogen in the presence of Raney nickel . The reaction conditions vary depending on the reductant used, but generally involve the use of solvents such as ethanol or 2-propanol and may require the presence of catalysts like aluminum alkoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions for maximum yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: 1-(2,4,6-Trimethylphenyl)cyclopropyl ketone.
Reduction: Cyclopropyl alkanes.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug synthesis and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways and enzyme activities. The cyclopropyl group and the substituted phenyl ring play crucial roles in determining the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4,6-Trimethylphenyl)ethanol
- 1-(2,4,6-Triisopropylphenyl)ethanol
- 1-(3,4-Dimethylphenyl)ethanol
Uniqueness
1-(2,4,6-Trimethylphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
1-cyclopropyl-1-(2,4,6-trimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9-7-10(2)13(11(3)8-9)14(4,15)12-5-6-12/h7-8,12,15H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKJBHJPOGPHLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)(C2CC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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